Cyclopropyl-[2-(3-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-1-yl]methanone
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Overview
Description
Cyclopropyl-[2-(3-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-1-yl]methanone is a complex organic compound that features a cyclopropyl group, a dihydroindole moiety, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[2-(3-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dihydroindole moiety: This can be achieved through the reduction of indole derivatives using reagents such as sodium borohydride or lithium aluminum hydride.
Cyclopropylation: Introduction of the cyclopropyl group can be done via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Pyrrolidinylation: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions involving pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[2-(3-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Pyrrolidine, alkyl halides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrrolidinyl derivatives
Scientific Research Applications
Cyclopropyl-[2-(3-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclopropyl-[2-(3-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.
Cyclopropyl compounds: Cyclopropylamine and cyclopropylcarbinol are examples of compounds with the cyclopropyl group, known for their unique chemical reactivity.
Pyrrolidinyl compounds: Pyrrolidine and its derivatives are widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
Cyclopropyl-[2-(3-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-1-yl]methanone is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
cyclopropyl-[2-(3-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-11-20(15-6-3-2-5-14(12)15)18(22)16-7-4-10-19(16)17(21)13-8-9-13/h2-3,5-6,12-13,16H,4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYIMKWJRKVJRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C12)C(=O)C3CCCN3C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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